molecular formula C14H17N5O B2414206 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone CAS No. 2176069-20-6

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone

Cat. No.: B2414206
CAS No.: 2176069-20-6
M. Wt: 271.324
InChI Key: RAHZMWWFGHGIAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone: is a synthetic organic compound that features a unique combination of a triazole ring and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

    Coupling of the Rings: The triazole and azetidine rings are then coupled through a suitable linker, often involving a carbonyl group, to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.

    Materials Science: It can be incorporated into polymers to enhance their properties.

Biology:

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

    Enzyme Inhibition: It can act as an inhibitor of certain enzymes, making it useful in biochemical research.

Medicine:

    Drug Development: The compound is being investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.

Industry:

    Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone involves its interaction with specific molecular targets. The triazole ring can interact with metal ions, while the azetidine ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

  • (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone
  • (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone

Uniqueness: The presence of both a triazole and an azetidine ring in (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone makes it unique compared to other similar compounds

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-[3-(triazol-2-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-17(2)12-5-3-4-11(8-12)14(20)18-9-13(10-18)19-15-6-7-16-19/h3-8,13H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHZMWWFGHGIAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)N3N=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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